N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 4-methoxyphenyl group at the N4 position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
It’s suggested that similar compounds could act via inhibition of the dhfr enzyme .
Biochemical Pathways
Inhibition of dhfr, as suggested for similar compounds, would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .
Result of Action
Inhibition of dhfr, as suggested for similar compounds, could lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell division .
Biochemical Analysis
Biochemical Properties
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The interaction between this compound and DHFR involves binding to the enzyme’s active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition can lead to disruptions in nucleotide synthesis and cell proliferation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the mitochondrial apoptosis pathway and inhibiting the anti-apoptotic proteins . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to DHFR results in enzyme inhibition, which disrupts the folate metabolism pathway . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. The ability of this compound to modulate multiple molecular targets underscores its potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light or extreme temperatures can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and induce desired cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in pathways such as folate metabolism and nucleotide synthesis . The interaction of this compound with enzymes like DHFR and thymidylate synthase can lead to reduced levels of tetrahydrofolate and thymidine, respectively, impacting DNA synthesis and repair processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can influence mitochondrial function and apoptosis pathways by interacting with mitochondrial proteins . The precise subcellular localization of this compound is essential for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 5-nitropyrimidine-4,6-diamine.
Coupling Reaction: The 4-methoxyaniline is reacted with 5-nitropyrimidine-4,6-diamine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the coupling.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide solvent.
Oxidation: Potassium permanganate, water solvent.
Major Products Formed
Reduction: N4-(4-aminophenyl)-5-nitropyrimidine-4,6-diamine.
Substitution: N4-(4-hydroxyphenyl)-5-nitropyrimidine-4,6-diamine.
Oxidation: N4-(4-methoxyphenyl)-5-hydroxypyrimidine-4,6-diamine.
Scientific Research Applications
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N4-(4-methoxyphenyl)-5-methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of a nitro group.
N4-(4-methoxyphenyl)-5-chloropyrimidine-4,6-diamine: Similar structure but with a chlorine atom instead of a nitro group.
N4-(4-methoxyphenyl)-5-bromopyrimidine-4,6-diamine: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness
N4-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and enzyme inhibition studies.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-8-4-2-7(3-5-8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMGJPAYYHYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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